Product packaging for (S)-3-Aminopyrrolidin-2-one hydrochloride(Cat. No.:CAS No. 56440-28-9)

(S)-3-Aminopyrrolidin-2-one hydrochloride

Numéro de catalogue: B1524947
Numéro CAS: 56440-28-9
Poids moléculaire: 136.58 g/mol
Clé InChI: QRKDBIIHVIKHJQ-DFWYDOINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic structure of (S)-3-Aminopyrrolidin-2-one hydrochloride reveals fundamental aspects of its molecular architecture and spatial arrangement. The compound crystallizes with specific lattice parameters that reflect the influence of both the pyrrolidinone ring system and the hydrochloride salt formation. Crystallographic studies of related pyrrolidine derivatives have demonstrated that these five-membered heterocycles typically adopt envelope conformations, with one carbon atom positioned out of the plane formed by the remaining four ring atoms.

The stereochemical configuration at the 3-position of the pyrrolidine ring is critical for defining the compound's three-dimensional structure. In this compound, the amino group adopts the S-configuration, which corresponds to the same absolute configuration as the alpha carbon in L-aspartic acid. This stereochemical relationship is significant because the synthetic pathways often utilize L-aspartic acid as a starting material, resulting in retention of the original stereochemical center.

The pyrrolidine ring system exhibits characteristic geometric parameters consistent with saturated five-membered lactams. The ring adopts an envelope conformation with specific puckering parameters that minimize steric strain while accommodating the amino substituent at the 3-position. The carbonyl group at position 2 maintains typical lactam geometry, with bond lengths and angles that reflect the delocalization of electron density within the amide system.

Comparative crystallographic analysis reveals that the (S)-enantiomer demonstrates specific spatial arrangements that differ measurably from racemic mixtures. The presence of the hydrochloride salt significantly influences the overall crystal packing, as the chloride anion participates in extensive hydrogen bonding networks that stabilize the crystal lattice structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClN2O B1524947 (S)-3-Aminopyrrolidin-2-one hydrochloride CAS No. 56440-28-9

Propriétés

IUPAC Name

(3S)-3-aminopyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKDBIIHVIKHJQ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56440-28-9
Record name (3S)-3-aminopyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

(S)-3-Aminopyrrolidin-2-one hydrochloride is a chiral compound with significant biological implications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by case studies and research findings.

  • Chemical Formula : C₄H₉ClN₂O
  • Molecular Weight : 136.58 g/mol
  • Structure : Contains a pyrrolidine ring with an amino group at the 3-position and a carbonyl group at the 2-position.
  • Solubility : Highly soluble in water, which enhances its utility in biological applications.

This compound exhibits its biological activity through interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, thereby modulating biochemical pathways related to neurotransmission and cellular signaling.
  • Protein Interactions : Its ability to bind to proteins may influence various physiological processes, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Therapeutic Potential :
    • Investigated for treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
    • Shows promise as a precursor in drug synthesis, particularly for compounds targeting the central nervous system.
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, including multidrug-resistant strains .
    • The compound's structural analogs have been shown to possess antibacterial properties, indicating a potential role in developing new antibiotics .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of compounds structurally related to this compound. The lead compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Neuropharmacological Research

Research has explored the compound's effects on neurotransmitter systems. It was found to enhance synaptic transmission in certain neuronal models, suggesting its utility in treating conditions like depression and anxiety disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
(S)-3-Aminopiperidin-2-oneFive-membered ring with amineDifferent pharmacological profiles
4-Amino-1-pyrrolidinoneFour-membered ringMore basic nature; used in different synthetic routes
2-PyrrolidinoneLacks amino groupPrimarily used as a solvent or intermediate

The unique chiral nature of this compound allows it to engage in specific interactions that confer distinct biological activities compared to its analogs.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Analogues

(R)-3-Aminopyrrolidin-2-one Hydrochloride (CAS 223407-19-0)
  • Molecular Formula : C₄H₉ClN₂O (identical to the (S)-form).
  • Key Differences : The (R)-enantiomer exhibits distinct stereochemical interactions in biological systems. For example, it may show lower binding affinity to specific enzyme targets compared to the (S)-form due to chiral recognition .
  • Applications : Used in asymmetric synthesis but less frequently in pharmaceuticals than the (S)-form .
(R)-3-Aminoazepan-2-one Hydrochloride (CAS 88763-76-2)
  • Molecular Formula : C₅H₁₁ClN₂O (azepan-2-one backbone vs. pyrrolidin-2-one).

Positional Isomers and Substituent Variants

5-Oxopyrrolidine-2-carboxamide (CAS 26081-03-8)
  • Molecular Formula : C₅H₈N₂O₂.
  • Key Differences: The carboxamide group at position 2 reduces basicity compared to the amino group in the target compound. This modification impacts solubility and hydrogen-bonding capacity .
3-Amino-1-hydroxy-pyrrolidin-2-one (CAS 1003-51-6)
  • Molecular Formula : C₄H₈N₂O₂.

Functional Group Derivatives

3-Aminopiperidin-2-one Hydrochloride (CAS 138377-80-7)
  • Molecular Formula : C₅H₁₁ClN₂O.
  • Key Differences : The piperidin-2-one scaffold (six-membered ring) offers different ring strain and hydrogen-bonding geometry, affecting receptor binding profiles .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application Hazard Profile
(S)-3-Aminopyrrolidin-2-one HCl 56440-28-9 C₄H₉ClN₂O 136.58 (S)-configured pyrrolidinone Pharmaceutical intermediate H302, H315, H319
(R)-3-Aminopyrrolidin-2-one HCl 223407-19-0 C₄H₉ClN₂O 136.58 (R)-configured pyrrolidinone Asymmetric synthesis Not reported
5-Oxopyrrolidine-2-carboxamide 26081-03-8 C₅H₈N₂O₂ 128.13 Carboxamide substituent Peptidomimetic research No data
3-Amino-1-hydroxy-pyrrolidin-2-one 1003-51-6 C₄H₈N₂O₂ 116.12 Hydroxyl group at position 1 Solubility-enhancing moiety No known hazards
3-Aminopiperidin-2-one HCl 138377-80-7 C₅H₁₁ClN₂O 150.61 Piperidinone scaffold Neurological drug candidates Acute toxicity data lacking

Méthodes De Préparation

Catalytic Hydrogenation of N,N'-Disubstituted 3-Aminopyrrolidines

One classical approach involves catalytic hydrogenation of N,N'-disubstituted 3-aminopyrrolidines or their intermediates to produce 3-aminopyrrolidine derivatives, including the (S)-enantiomer.

  • Process Description:

    • The starting materials are typically N,N'-disubstituted 3-aminopyrrolidines with aralkyl or substituted phenyl groups.
    • Catalysts such as palladium on carbon (Pd-C), palladium on barium sulfate (Pd-BaSO4), palladium oxide (PdO), or platinum oxide (PtO2) are used.
    • Reaction conditions include temperatures ranging from 20°C to 150°C, hydrogen pressure from 1 to 30 kg/cm², and reaction times between 2 to 12 hours.
    • The hydrogenation reduces the intermediate compounds to 3-aminopyrrolidines, which can be converted to hydrochloride salts.
  • Example Reaction:

    • Liquid ammonia and 1,2,4-tribromobutane react under high pressure (70 kg/cm²) and moderate temperature (45-50°C) to form 3-aminopyrrolidine, which is isolated as the dihydrochloride salt with a yield of approximately 39.8%.
Parameter Range/Value
Catalyst Pd-C, Pd-BaSO4, PdO, PtO2
Catalyst loading 5-20% weight of starting material
Temperature 20-150°C
Hydrogen pressure 1-30 kg/cm²
Reaction time 2-12 hours
Yield (example) 39.8% (as dihydrochloride)
  • Advantages and Notes:
    • This method allows preparation of various N,N'-disubstituted 3-aminopyrrolidines.
    • It provides a direct route to the parent compound via hydrogenation.
    • The process requires high-pressure equipment and careful control of reaction parameters.

Chiral Synthesis from trans-4-Hydroxyl-L-Proline

A highly stereoselective and efficient method for preparing (S)-3-aminopyrrolidin-2-one hydrochloride uses trans-4-hydroxyl-L-proline as the chiral starting material.

  • Synthetic Route:

    • Decarboxylation: trans-4-hydroxyl-L-proline undergoes decarboxylation in the presence of a catalyst in a suitable solvent to form (R)-3-hydroxypyrrolidine hydrochloride.
    • N-tert-Butoxycarbonyl (N-Boc) Protection: The amino group is protected to prevent side reactions.
    • Hydroxyl Sulfonylation: The hydroxyl group is sulfonylated to introduce a good leaving group.
    • SN2 Reaction with Sodium Azide: Nucleophilic substitution occurs with inversion of configuration, converting the sulfonylated intermediate to an azide.
    • Reduction of Azide: The azide group is reduced to an amino group using triphenylphosphine.
    • Deprotection: The N-Boc group is removed with concentrated hydrochloric acid to yield (S)-3-aminopyrrolidine dihydrochloride.
  • Key Features:

    • The method involves four main steps in a chain reaction sequence.
    • Reaction conditions are mild, and the process uses inexpensive and readily available raw materials.
    • The overall yield is relatively high with simple post-reaction processing.
Step Reaction Type Conditions/Notes
1. Decarboxylation Catalytic decarboxylation Catalyst present, solvent medium
2. N-Boc Protection Carbamate protection Standard N-Boc reagents
3. Hydroxyl Sulfonylation Sulfonylation Introduces leaving group
4. SN2 with Sodium Azide Nucleophilic substitution Configuration inversion
5. Azide Reduction Staudinger reduction Triphenylphosphine
6. N-Boc Deprotection Acidic deprotection Concentrated HCl
  • Advantages:

    • High stereochemical purity due to chiral starting material.
    • Mild conditions and fewer purification steps.
    • High overall yield and scalability.
  • Limitations:

    • Requires handling of azides and triphenylphosphine, which need careful safety measures.

Multi-Step Synthesis from Aspartic Acid Diester and Sulfonyl Chloride

Another synthetic approach involves a multi-step sequence starting from aspartic acid diester and substituted sulfonyl chlorides, followed by reduction, halogenation, and final deprotection steps.

  • Process Overview:
    • Step 1: React aspartic acid diester with substituted sulfonyl chloride and alkali in an organic solvent at 0-100°C for 2-8 hours to form a sulfonylaminosuccinate intermediate.
    • Step 2: Reduce the intermediate with a reducing agent in an organic solvent at 0-100°C for 4-12 hours.
    • Step 3: React the reduced intermediate with a halogenated reagent in an organic solvent at 0-100°C for 1-6 hours.
    • Step 4: Cyclize and purify to obtain 3-methylsulfonylamino-1-p-toluenesulfonyl pyrrolidine with high yield (~91.9%) and purity (~96.3%).
    • Step 5: Treat with concentrated hydrochloric acid in ethanol at 60-80°C for 2 hours, followed by workup to yield 3-aminopyrrolidine dihydrochloride with yields around 91-93% and purity above 99%.
Step Reaction Temperature (°C) Time (h) Yield (%) Purity (%)
1 Aspartic acid diester + sulfonyl chloride 20-40 2-8 92.7 98.1
2 Reduction of intermediate 10-30 4-12 - -
3 Halogenation 40-60 1-6 - -
4 Formation of sulfonyl pyrrolidine - - 91.9 96.3
5 Hydrochloric acid treatment 60-80 2 91.2-92.6 99.1-99.4
  • Advantages:

    • High yields and purity.
    • Well-defined reaction conditions suitable for scale-up.
    • Use of common reagents and solvents.
  • Considerations:

    • Multiple steps require careful monitoring (e.g., by HPLC).
    • Use of strong acids and sulfonyl reagents necessitates appropriate safety protocols.

Direct Reduction of (3S)-3-Amino-2-pyrrolidone Hydrochloride

A simpler method involves the reduction of (3S)-3-amino-2-pyrrolidone hydrochloride using lithium aluminum hydride (LiAlH4) in diethyl ether.

  • Procedure:
    • Suspend (3S)-3-amino-2-pyrrolidone hydrochloride in diethyl ether.
    • Add lithium aluminum hydride and reflux with stirring for 4 hours.
    • Workup yields this compound.
Parameter Value
Solvent Diethyl ether
Reducing agent Lithium aluminum hydride (LiAlH4)
Reaction time 4 hours
Temperature Reflux
Yield Not explicitly stated
  • Advantages:

    • Straightforward reduction method.
    • Uses common laboratory reagents.
  • Limitations:

    • LiAlH4 is highly reactive and requires strict anhydrous conditions.
    • No detailed yield or purity data reported in the source.

Summary Table of Preparation Methods

Method Starting Material(s) Key Steps Catalyst/Reagents Reaction Conditions Yield (%) Notes
Catalytic Hydrogenation N,N'-Disubstituted 3-aminopyrrolidines Hydrogenation Pd-C, Pd-BaSO4, PdO, PtO2 20-150°C, 1-30 kg/cm² H2, 2-12h ~40 (example) High pressure, broad substrate scope
Chiral Synthesis from L-Proline trans-4-Hydroxyl-L-proline Decarboxylation, N-Boc protection, sulfonylation, SN2, reduction, deprotection Catalyst, N-Boc reagents, NaN3, triphenylphosphine, HCl Mild, multistep, chain reaction High (not quantified) High stereoselectivity, mild conditions
Multi-step from Aspartic Acid Aspartic acid diester, sulfonyl chloride Sulfonylation, reduction, halogenation, acid treatment Sulfonyl chloride, reducing agent, HCl 20-80°C, 1-12h steps 91-93 High yield and purity, multi-step
LiAlH4 Reduction (3S)-3-Amino-2-pyrrolidone hydrochloride Reduction LiAlH4 Reflux in diethyl ether, 4h Not stated Simple but requires careful handling

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-3-Aminopyrrolidin-2-one hydrochloride in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Work in a well-ventilated area to prevent inhalation of vapors. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists. Store the compound in a tightly sealed container in a dry, ventilated space away from ignition sources .

Q. How should researchers address gaps in ecological or toxicity data for this compound?

  • Methodological Answer : Conduct preliminary ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) to estimate environmental risks. For toxicity, perform in vitro cytotoxicity screening using human cell lines (e.g., HepG2) and compare results with structurally similar compounds. Document uncertainties in risk assessments due to limited data .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and purity. High-performance liquid chromatography (HPLC) with UV detection can quantify impurities. Mass spectrometry (MS) verifies molecular weight (C₄H₈N₂O·HCl, MW: 136.59 g/mol) .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized while maintaining enantiomeric purity?

  • Methodological Answer : Optimize reaction temperature (e.g., 0–50°C) and stoichiometry of HCl during salt formation. Monitor chiral integrity via chiral HPLC or polarimetry. For example, a 52.7% yield was achieved by heating intermediates in aqueous HCl .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Replicate studies under controlled conditions (e.g., pH, solvent). Use standardized assays (e.g., enzyme inhibition IC₅₀) and validate results with orthogonal methods (e.g., SPR vs. fluorescence). Cross-reference synthetic routes to identify impurities affecting bioactivity .

Q. How can computational modeling guide the design of (S)-3-Aminopyrrolidin-2-one-based drug candidates?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Use density functional theory (DFT) to optimize the compound’s electrostatic potential for improved solubility. Validate predictions with in vitro ADMET assays .

Q. What methodologies detect and quantify degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to stress conditions (40°C/75% RH) and analyze samples via LC-MS. Identify degradation pathways (e.g., hydrolysis of the lactam ring) and quantify impurities using validated HPLC methods with reference standards .

Key Considerations for Researchers

  • Stereochemical Integrity : Confirm the (S)-configuration via X-ray crystallography or chiral resolution techniques to avoid misinterpretation of bioactivity data .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational and pharmacological assays to accelerate structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Aminopyrrolidin-2-one hydrochloride
Reactant of Route 2
(S)-3-Aminopyrrolidin-2-one hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.